(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride CAS number
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride CAS number
An In-Depth Technical Guide to (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride. It provides in-depth information on its chemical identity, properties, synthesis, and analytical characterization, grounded in established scientific principles and methodologies.
Introduction: A Key Building Block in Medicinal Chemistry
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its rigid cyclopropane scaffold and the presence of a fluorine atom make it a valuable building block for creating novel therapeutic agents with specific stereochemistry. The trans configuration of the amine and the fluorophenyl groups is crucial for its utility in targeted synthesis. This molecule is often explored as an analog or intermediate for more complex pharmaceutical compounds. A related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a known key intermediate in the synthesis of the antiplatelet drug Ticagrelor[1][2][3][4][5]. This association underscores the pharmaceutical relevance of the fluorinated phenylcyclopropylamine scaffold.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is fundamental for its effective use in research and development.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1314324-00-9 | [6][7][8][9] |
| Chemical Name | (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride | [6][8] |
| IUPAC Name | trans-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride | [8] |
| Synonyms | trans-2-(p-Fluorophenyl)cyclopropylamine Hydrochloride, (1R,2S)-rel-2-(4-Fluorophenyl)-cyclopropanamine Hydrochloride | [10] |
| Molecular Formula | C9H11ClFN | [6][8][9] |
| Molecular Weight | 187.64 g/mol | [6][8][10][11] |
| InChI Key | ZQPBZLHQLCAFOQ-OULXEKPRSA-N | [8] |
| SMILES | C1C2=CC=C(C=C2)F.Cl | [8] |
Synthesis and Stereochemical Control
The synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride with high stereochemical purity is a critical aspect of its utility. While specific, detailed synthetic procedures for this exact compound are not extensively published in peer-reviewed journals, the synthesis of analogous compounds, such as the 3,4-difluoro derivative, provides a reliable framework. The general approach involves the stereoselective formation of the cyclopropane ring followed by the introduction of the amine functionality.
Conceptual Synthetic Workflow
The synthesis of chiral 2-phenylcyclopropanamines often involves a multi-step process designed to control the relative and absolute stereochemistry. A plausible synthetic route is outlined below, drawing from established methods for similar compounds.
Caption: Conceptual workflow for the synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine HCl.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven method adapted for the synthesis of the title compound.
Step 1: Diastereoselective Cyclopropanation
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Rationale: The initial step involves the reaction of a chiral derivative of 4-fluorocinnamic acid to induce stereoselectivity in the cyclopropanation reaction. The choice of chiral auxiliary is critical for achieving high diastereomeric excess.
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Procedure:
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To a solution of 4-fluorocinnamic acid in an appropriate solvent (e.g., dichloromethane), add a chiral auxiliary (e.g., Oppolzer's sultam) and a coupling agent (e.g., dicyclohexylcarbodiimide).
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Stir the reaction mixture at room temperature until the formation of the chiral amide is complete (monitored by TLC).
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Purify the product by column chromatography.
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Subject the chiral amide to a cyclopropanation reaction (e.g., using diazomethane with a palladium catalyst or a modified Simmons-Smith reaction) to yield the cyclopropyl derivative.
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The diastereomers are then separated by chromatography or crystallization.
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Step 2: Hydrolysis and Curtius Rearrangement
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Rationale: The chiral auxiliary is removed, and the resulting carboxylic acid is converted to the primary amine via a Curtius rearrangement, which is known to proceed with retention of configuration.
-
Procedure:
-
Hydrolyze the cyclopropyl amide using a strong acid or base to yield the corresponding carboxylic acid.
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Activate the carboxylic acid (e.g., by conversion to an acyl chloride with thionyl chloride).
-
React the activated carboxylic acid with sodium azide to form the acyl azide.
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Induce the Curtius rearrangement by heating the acyl azide in an inert solvent, which forms an isocyanate intermediate.
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Trap the isocyanate with a suitable alcohol (e.g., tert-butanol) to form a carbamate.
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Deprotect the carbamate under acidic conditions to yield the free amine.
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Step 3: Hydrochloride Salt Formation
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Rationale: The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.
-
Procedure:
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Dissolve the purified (1R,2S)-2-(4-fluorophenyl)cyclopropanamine free base in a suitable solvent (e.g., diethyl ether or methanol).
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Add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with a cold solvent, and dry under a vacuum.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride.
Spectroscopic and Chromatographic Techniques
Table 2: Analytical Characterization Methods
| Technique | Expected Results and Interpretation |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Characteristic signals for the aromatic protons (doublet of doublets), cyclopropyl protons (multiplets), and the amine protons (broad singlet). The coupling constants of the cyclopropyl protons can help confirm the trans stereochemistry. ¹³C NMR: Distinct signals for the aromatic carbons (with C-F coupling), the cyclopropyl carbons, and the carbon bearing the amine group. ¹⁹F NMR: A single resonance corresponding to the fluorine atom on the phenyl ring. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C9H10FN) and fragmentation patterns consistent with the structure. |
| High-Performance Liquid Chromatography (HPLC) | A chiral HPLC method is crucial for determining the enantiomeric purity of the final product. A single major peak should be observed on a suitable chiral stationary phase. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-F stretching. |
Illustrative Analytical Workflow
Caption: Analytical workflow for the characterization of the final product.
Applications in Drug Discovery and Development
The (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine scaffold is a conformationally restricted phenethylamine analog. This structural motif is of interest in the design of compounds targeting monoamine transporters and receptors in the central nervous system. The introduction of a fluorine atom can modulate the metabolic stability and pharmacokinetic properties of a drug candidate.
While (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride itself is primarily a research chemical and building block, its structural analogs have been investigated for various therapeutic applications. For instance, the related difluoro analog is a crucial component of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events[12][13][14]. This highlights the potential of this chemical class in developing new medicines.
Safety and Handling
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride should be handled with appropriate safety precautions in a laboratory setting. Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation[8]. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and storage information.
Conclusion
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a well-defined chemical entity with significant potential as a building block in the synthesis of novel, stereochemically pure pharmaceutical compounds. A thorough understanding of its synthesis, stereochemical control, and analytical characterization is paramount for its successful application in research and drug development. This guide provides a foundational framework for scientists working with this valuable intermediate.
References
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PubChem. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. [Link]
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Aitaisi (Shanghai) Biotechnology Co., Ltd. (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. [Link]
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PubChem. 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine Hydrochloride in Pharmaceutical Manufacturing. [Link]
- Google Patents. CN103435523A - Preparation method for (1R, 2S)
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
- Google Patents. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl)
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Drugfuture. TRANS-2-(4-CHLORO-3-FLUOROPHENYL)CYCLOPROPANAMINE. [Link]
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